molecular formula C13H16 B13184212 1-Cyclobutyl-3-(prop-2-en-1-yl)benzene

1-Cyclobutyl-3-(prop-2-en-1-yl)benzene

Cat. No.: B13184212
M. Wt: 172.27 g/mol
InChI Key: ZCOJFLPVYYTLQS-UHFFFAOYSA-N
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Description

1-Cyclobutyl-3-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C₁₃H₁₆ It is a derivative of benzene, where a cyclobutyl group and a prop-2-en-1-yl group are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-3-(prop-2-en-1-yl)benzene can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of benzene with cyclobutyl chloride and prop-2-en-1-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclobutyl-3-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can introduce functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, halogens (e.g., chlorine) with a Lewis acid catalyst for halogenation.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-Cyclobutyl-3-(prop-2-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-3-(prop-2-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.

Comparison with Similar Compounds

  • 1-Cyclobutyl-3-(prop-1-en-2-yl)benzene
  • 1-Cyclobutyl-3-(prop-2-en-1-yl)benzene
  • This compound

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1-cyclobutyl-3-prop-2-enylbenzene

InChI

InChI=1S/C13H16/c1-2-5-11-6-3-9-13(10-11)12-7-4-8-12/h2-3,6,9-10,12H,1,4-5,7-8H2

InChI Key

ZCOJFLPVYYTLQS-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=CC=C1)C2CCC2

Origin of Product

United States

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